molecular formula C8H10O2S B1329272 Furfuryl thiopropionate CAS No. 59020-85-8

Furfuryl thiopropionate

Cat. No. B1329272
CAS RN: 59020-85-8
M. Wt: 170.23 g/mol
InChI Key: JNVPDFNCAUOOIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in several papers. For instance, the synthesis of a high-affinity nonpeptidal ligand for an HIV protease inhibitor is described using a stereoselective photochemical addition to a furanone derivative . Another paper discusses the acid-catalyzed polycondensation of furfuryl alcohol, which is a key reaction in the formation of furan-based polymers . Additionally, the synthesis of all possible stereotetrads from furan for polyketide synthesis is reported, highlighting the versatility of furan derivatives in constructing complex organic molecules .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and function. For example, the structure of furanfurin and thiophenfurin analogues was confirmed by NMR and X-ray crystallography, which is essential for understanding their interactions with biological targets such as inosine monophosphate dehydrogenase .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. The acid-catalyzed polycondensation of furfuryl alcohol leads to the formation of chromophores and cross-linking, which is significant for the development of materials with specific optical properties . The multi-component synthesis of bifurans and thiophen-2-ylfurans involves a reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates, showcasing the reactivity of furan compounds in creating multifunctional structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The papers discuss the production of furfural and hydroxymethylfurfural from carbohydrates, which are important intermediates in the chemical industry . The conversion of furfural to various chemicals through catalytic processes is also reviewed, emphasizing the role of catalysts and reaction mechanisms in determining the properties of the resulting compounds . Additionally, the formation of furan and methylfuran in Maillard-type reactions provides insight into the thermal behavior of furan derivatives in food chemistry .

Scientific Research Applications

Furfuryl Alcohol and Derivatives in Food and Beverage

While not directly about furfuryl thiopropionate, research on furfuryl alcohol, a related compound, has shown its significance in the food and beverage industry. Furfuryl alcohol is primarily found in thermally processed foods and aged alcoholic beverages, with the highest content observed in coffee beans and certain fish products. The study highlights the importance of these compounds in food chemistry and the need for further research to assess exposure and risk associated with their consumption (Okaru & Lachenmeier, 2017).

Catalytic Conversion of Biomass-Derived Furfurals

A study on the mechanistic and kinetic aspects of furfural formation from pentoses in aqueous acidic media provides a comprehensive reaction mechanism and highlights the promising nature of combined acid–base catalysts, soluble halide salts, and trivalent cations in aqueous solutions for such reactions. This research is crucial for understanding the production of furfural, a compound closely related to furfuryl thiopropionate, from biomass (Danon, Marcotullio, & Jong, 2014).

Synthesis and Applications of Biomass-Derived Chemicals

The synthesis and applications of alkyl levulinates, biobased chemicals derived from simple biomass products like furfuryl alcohol, are described in a review. The study presents the current efforts in developing efficient and recyclable catalysts and highlights the applications of alkyl levulinates in solvents, additives, and chemical synthesis. This research underscores the potential of furfuryl alcohol and its derivatives in supporting greener and sustainable processes (Démolis, Essayem, & Rataboul, 2014).

Conversion of Biomass to Furan Derivatives

A review discusses the conversion of plant biomass to furan derivatives and the sustainable access to new generations of polymers, functional materials, and fuels. It emphasizes the role of 5-hydroxymethylfurfural (HMF) and its derivatives as alternative feedstocks for the chemical industry. This research is indicative of the broader implications and potential applications of furfuryl derivatives in various industrial sectors (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

Furfuryl thiopropionate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures such as moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing mouth with water are recommended . It is advised to avoid breathing vapors, mist, or gas, and to not let the product enter drains .

Future Directions

While specific future directions for Furfuryl thiopropionate are not detailed in the available resources, it is worth noting that furfural, a related compound, is considered a promising renewable platform molecule derived from biomass . This suggests potential future research directions in the sustainable production of value-added chemicals and biofuels.

properties

IUPAC Name

S-(furan-2-ylmethyl) propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPDFNCAUOOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069300
Record name Propanethioic acid, S-(2-furanylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; cofee-like aroma
Record name S-Furfuryl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 97.00 °C. @ 10.00 mm Hg
Record name S-(2-Furanylmethyl) propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name S-Furfuryl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.089-1.111 (20°)
Record name S-Furfuryl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl thiopropionate

CAS RN

59020-85-8
Record name S-(2-Furanylmethyl) propanethioate
Source CAS Common Chemistry
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Record name Furfuryl thiopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanethioic acid, S-(2-furanylmethyl) ester
Source EPA Chemicals under the TSCA
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Record name Propanethioic acid, S-(2-furanylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-furfuryl propanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.947
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Record name FURFURYL THIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U05MDN4A54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-(2-Furanylmethyl) propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
The flavor characteristics of a food are derived mainly from its volatile components. Although the nonvolatiles also play an important role in the flavor of the foodstuff, this role is generally …
Number of citations: 10 books.google.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… Furfuryl thiopropionate …
Number of citations: 0 link.springer.com
Y Liu, H Chen, D Yin, B Sun - Molecules, 2010 - mdpi.com
Five sulfur-containing flavor compounds were synthesized for the first time by the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans. The synthesized …
Number of citations: 9 www.mdpi.com
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Mattia, AG Renwick - inchem.org
… 1072 and 1074 are > 1 million times the estimated intake of furfuryl thiopropionate when … 1073) and furfuryl thiopropionate (No. 1075), because they are either close structural relatives …
Number of citations: 2 www.inchem.org
D Gräfe, SL Walden, J Blinco… - Angewandte Chemie …, 2020 - Wiley Online Library
… Their photoresist contained a stoichiometric mixture of tetrakis furfuryl thiopropionate, 1,13-bismaleimido 4,7,10-trioxatridecane, and pentaerythritol tetrakis-3-mercaptopropionate, as …
Number of citations: 21 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
JC Leffingwell - researchgate.net
MATERIALS AND METHODS The flavor chemicals and aroma substances employed for the reported work are well defined chemical entities or natural materials which were obtained …
Number of citations: 0 www.researchgate.net
G Reineccius - Source Book of Flavors, 1994 - Springer
Reading a series of papers presented at a symposium of the Society of Flavor Chemists at Rutgers University in March 1974, it must be recognized that in his or her domain, a flavorist is …
Number of citations: 1 link.springer.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com

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